molecular formula C14H11F3O2 B6330621 2-Benzyloxy-5-(trifluoromethoxy)benzene CAS No. 200956-91-8

2-Benzyloxy-5-(trifluoromethoxy)benzene

Cat. No.: B6330621
CAS No.: 200956-91-8
M. Wt: 268.23 g/mol
InChI Key: DLBIMYYCJAYTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C14H11F3O2. It is a member of the benzene derivatives family, characterized by the presence of a benzyloxy group and a trifluoromethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Benzyloxy-5-(trifluoromethoxy)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered bulk manufacturing, sourcing, and procurement .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The benzyloxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Benzyloxy-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-4-(trifluoromethoxy)benzene
  • 2-Benzyloxy-6-(trifluoromethoxy)benzene
  • 2-Benzyloxy-5-(difluoromethoxy)benzene

Uniqueness

2-Benzyloxy-5-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to similar compounds. The trifluoromethoxy group imparts unique electronic and steric effects, making this compound valuable for specific applications in research and industry .

Properties

IUPAC Name

1-phenylmethoxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBIMYYCJAYTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl bromide (66.17 ml, 95.35 g, 0.56 mol) was added to a mixture of 4-(trifluoromethoxy)phenol (90.26 g, 0.51 mol) and potassium carbonate (140.97 g, 1.2 mol) in dimethylformamide (160 ml) and the mixture was stirred at room temperature for 72 hours. The mixture was poured into water (1.5 l) and extracted with ethyl acetate (3×500 ml). The combined organic fractions were washed with aqueous sodium carbonate (saturated, 500 ml), dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (133.5 g, 99%). 1H NMR (360 MHz, CDCl3) δ7.39 (5 H, m), 7.14 (2 H, d, J=9.0 Hz), 6.95 (2 H, d, J=9.0 Hz), and 5.05 (2 H, s).
Quantity
66.17 mL
Type
reactant
Reaction Step One
Quantity
90.26 g
Type
reactant
Reaction Step One
Quantity
140.97 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.